

X-ray crystallography of 4-Bromo-1-methyl-1H-indazole derivatives

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Compound of Interest

Compound Name: 4-Bromo-1-methyl-1H-indazole

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An In-Depth Technical Guide to the X-ray Crystallography of **4-Bromo-1-methyl-1H-indazole** Derivatives: A Comparative Analysis for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the crystallographic characteristics of **4-bromo-1-methyl-1H-indazole** and its derivatives. Indazole scaffolds are pivotal in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.^{[1][2][3]} The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through X-ray crystallography, is fundamental to understanding their structure-activity relationships (SAR) and driving rational drug design.

The introduction of a bromine atom at the 4-position and a methyl group at the N1 position significantly influences the molecule's electronic properties and steric profile. These modifications create a versatile intermediate for further functionalization, but they also critically govern the intermolecular interactions that dictate how the molecules pack in a solid state.^{[4][5]} Understanding this crystal packing is not only crucial for confirming molecular structure but also for studying polymorphism, which has profound implications for a drug's stability, solubility, and bioavailability.

This document details the complete workflow from synthesis to structural elucidation, explains the causality behind key experimental choices, and presents a framework for comparing the

structural data of different derivatives.

Part 1: Synthesis and Crystallization Protocol

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of 4-Bromo-1-methyl-1H-indazole

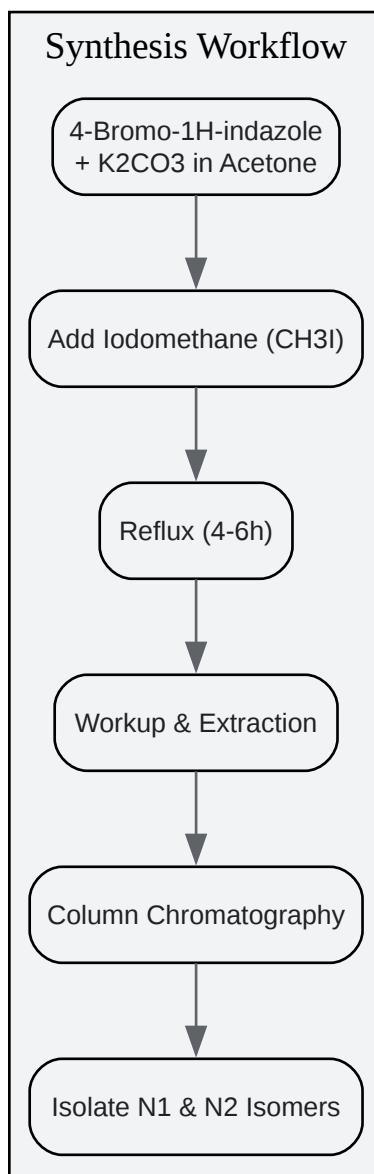
The target compound is synthesized via N-alkylation of 4-bromo-1H-indazole. The primary challenge in this step is controlling the regioselectivity, as methylation can occur at either the N1 or N2 position of the indazole ring, yielding two different isomers. The following protocol is optimized to favor the formation of the desired N1-methylated product.

Experimental Protocol:

- **Reaction Setup:** To a solution of 4-bromo-1H-indazole (1 eq.) in acetone (15-30 mL), add potassium carbonate (K_2CO_3 , 3 eq.).^[6]
- **Stirring:** Stir the suspension at room temperature for 30 minutes to ensure the deprotonation of the indazole nitrogen.
- **Methylation:** Slowly add iodomethane (CH_3I , 1.5 eq.) to the reaction mixture.
- **Reflux:** Heat the reaction under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the mixture to room temperature and remove the acetone by rotary evaporation. Dissolve the resulting residue in ethyl acetate.
- **Extraction:** Wash the organic layer with saturated saline solution (3 x 15 mL), dry it over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate under reduced pressure.^[6]
- **Purification:** Purify the crude product using silica gel column chromatography with an eluent system such as ethyl acetate/cyclohexane. The two isomers, **4-bromo-1-methyl-1H-indazole** (N1) and 4-bromo-2-methyl-2H-indazole (N2), will have different retention factors (R_f), allowing for their separation.^[6]

Causality of Choices:

- Base (K_2CO_3): A moderately strong base is used to deprotonate the indazole N-H, creating a nucleophile. Its insolubility in acetone drives the reaction forward as the soluble indazole anion is formed.
- Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this S_N2 reaction; it dissolves the reactants sufficiently without interfering with the nucleophilic attack.
- Purification: Chromatographic separation is essential because the N1 and N2 isomers possess distinct electronic and steric properties, which would lead to different crystal packing and biological activities.



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Caption: Workflow for the synthesis and purification of **4-bromo-1-methyl-1H-indazole**.

Single Crystal Growth

Obtaining X-ray quality crystals is often the most challenging step. The goal is to encourage slow molecular aggregation to form a highly ordered, single lattice.^[7] For small organic molecules like indazole derivatives, slow evaporation is a reliable method.

Experimental Protocol:

- Solvent Selection: Dissolve the purified **4-bromo-1-methyl-1H-indazole** derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like DCM/ethanol) in a clean vial. The ideal solvent is one in which the compound is moderately soluble.
- Environment: Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of evaporation.
- Incubation: Place the vial in a vibration-free environment at a constant, cool temperature.
- Monitoring: Allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for the formation of well-defined, symmetric crystals with smooth faces.[\[7\]](#)[\[8\]](#)

Part 2: X-ray Diffraction and Structural Analysis

Once a suitable single crystal is obtained, its molecular structure can be determined. X-ray diffraction is a non-destructive analytical technique that provides precise information about the atomic arrangement within a crystal lattice.[\[9\]](#)[\[10\]](#)

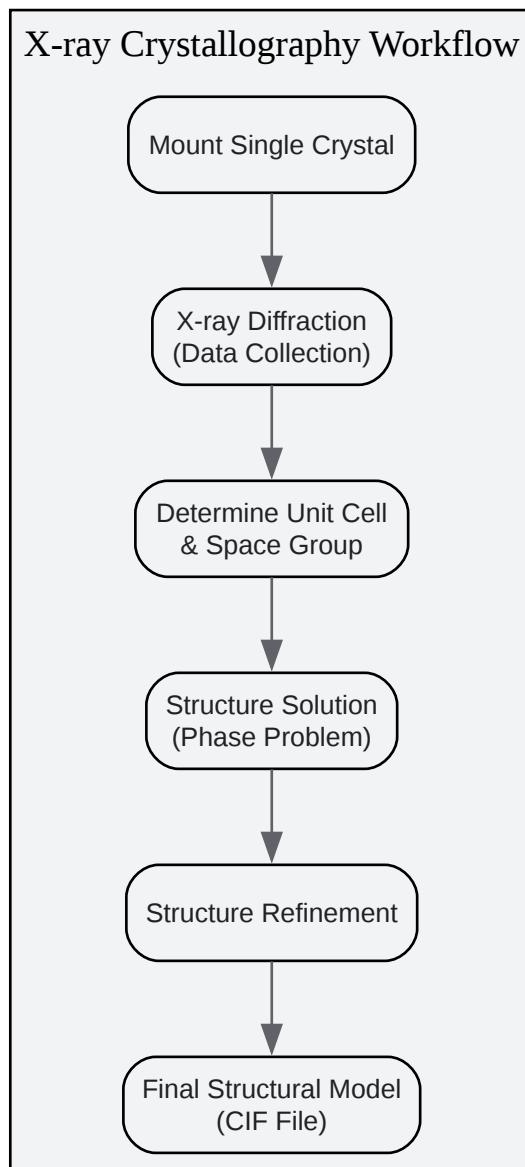
Data Collection and Structure Elucidation Workflow

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.[\[10\]](#)

Standard Protocol:

- Crystal Mounting: A single crystal (typically <0.5 mm in size) is mounted on a goniometer head.
- Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam (commonly Cu K α , $\lambda = 1.54056 \text{ \AA}$ or Mo K α , $\lambda = 0.71073 \text{ \AA}$).[\[11\]](#) A detector collects the diffraction patterns as the crystal is rotated.
- Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal.[\[12\]](#)

- Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map of the molecule.
- Structure Refinement: The initial model is refined against the experimental data to improve the fit and determine the final atomic positions and thermal parameters with high precision.



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Caption: From a single crystal to a final structural model: the X-ray analysis workflow.

Part 3: Comparative Crystallographic Analysis

The true power of crystallography in drug design comes from comparing the structures of different derivatives. By systematically altering functional groups, one can observe direct effects on crystal packing and intermolecular interactions, providing insights that can be correlated with biological activity.

Tabulated Crystallographic Data

The table below serves as a template for comparing key crystallographic parameters for different **4-bromo-1-methyl-1H-indazole** derivatives. Data for a hypothetical parent compound and two derivatives (Derivative A with an electron-donating group and Derivative B with an electron-withdrawing group) are included for illustrative purposes.

Parameter	4-Bromo-1-methyl-1H-indazole	Derivative A (-OCH ₃)	Derivative B (-NO ₂)
Formula	C ₈ H ₇ BrN ₂	C ₉ H ₉ BrN ₂ O	C ₈ H ₆ BrN ₃ O ₂
MW (g/mol)	211.06	241.09	256.05
Crystal System	Monoclinic	Orthorhombic	Triclinic
Space Group	P2 ₁ /c	Pca2 ₁	P-1
a (Å)	8.512	10.234	7.981
b (Å)	12.345	15.678	9.123
c (Å)	9.876	7.456	7.890
α (°)	90	90	95.45
β (°)	105.2	90	101.32
γ (°)	90	90	88.17
Volume (Å ³)	1001.2	1197.5	556.9
Z	4	4	2
Key Interactions	C-H···π, Br···π	C-H···O, π-π stacking	C-H···O, Br···O

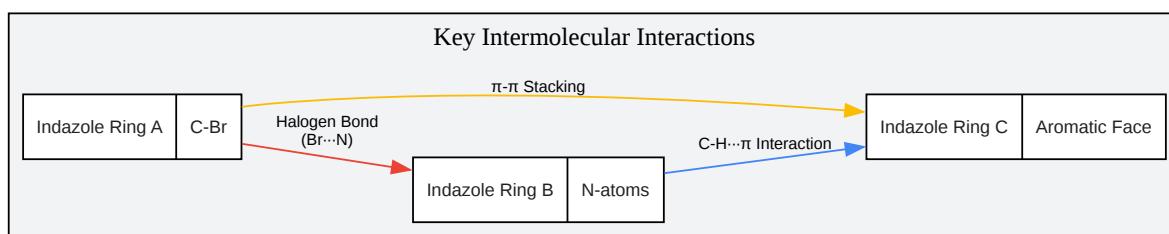
Z = number of molecules in the unit cell.

Analysis of Intermolecular Interactions

The non-covalent forces between molecules in the crystal lattice are paramount. The bromine atom, in particular, can participate in halogen bonding—a directional interaction between an electrophilic region on the halogen and a nucleophile—which can be a powerful tool in crystal engineering.[5]

- π - π Stacking: The planar indazole rings can stack on top of each other, a common packing motif in aromatic systems. The introduction of substituents can modify the offset and distance of this stacking.
- Hydrogen Bonds: While the parent methylated indazole lacks a classic hydrogen bond donor, weak C-H…N or C-H…O interactions can be significant. Derivatives with groups like -OH or -NH₂ would introduce strong, directional hydrogen bonds, dramatically altering the crystal packing.
- Halogen Bonds (Br…X): The bromine atom can interact with electron-rich atoms like oxygen (in a nitro or methoxy group) or the nitrogen of another indazole ring. These interactions are highly directional and can be used to design specific crystal architectures.[13]

A Hirshfeld surface analysis is an excellent tool for visualizing and quantifying these varied intermolecular contacts, providing a fingerprint of the crystal packing environment.[13][14]



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Caption: Diagram of potential non-covalent interactions in the crystal lattice.

Conclusion

X-ray crystallography provides an unparalleled, atom-level view of **4-bromo-1-methyl-1H-indazole** derivatives. This guide outlines the essential, self-validating protocols for synthesis, crystallization, and structural analysis required for rigorous scientific investigation. By systematically applying these methods and comparing the resulting crystallographic data—paying close attention to the subtle interplay of intermolecular forces like halogen bonds and π - π stacking—researchers can uncover deep insights into structure-activity relationships. This knowledge is indispensable for the rational design of novel indazole-based therapeutics, enabling the targeted optimization of properties such as potency, selectivity, and pharmacokinetics.

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